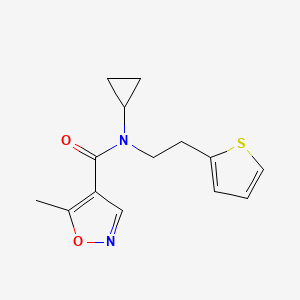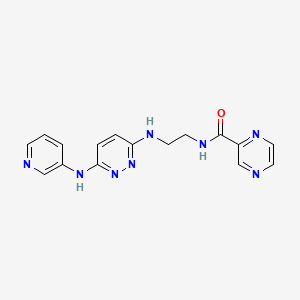
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)pyrazine-2-carboxamide, also known as PP2, is a synthetic compound that belongs to the class of pyrazinecarboxamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer biology. PP2 has been shown to inhibit the activity of Src family kinases, which play a crucial role in cancer cell proliferation and survival.
Scientific Research Applications
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)pyrazine-2-carboxamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of Src family kinases, which play a crucial role in cancer cell proliferation and survival. This compound has been used in various in vitro and in vivo studies to investigate the role of Src family kinases in cancer progression and to evaluate the potential of this compound as a therapeutic agent for cancer treatment.
Mechanism of Action
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)pyrazine-2-carboxamide inhibits the activity of Src family kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, which are involved in cell proliferation, survival, and migration. This compound has been shown to inhibit the activity of various Src family kinases, including Src, Fyn, Yes, and Lyn.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo. It has also been shown to inhibit angiogenesis, which is the growth of new blood vessels that supply nutrients to cancer cells. This compound has been shown to induce apoptosis, which is programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Advantages and Limitations for Lab Experiments
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)pyrazine-2-carboxamide has several advantages for lab experiments. It is a highly specific inhibitor of Src family kinases, which allows for the investigation of the role of these kinases in various cellular processes. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective reagent for lab experiments. However, this compound has some limitations for lab experiments. It has a relatively short half-life in vivo, which limits its potential as a therapeutic agent for cancer treatment. In addition, this compound has been shown to inhibit the activity of other kinases, such as Abl and JAK2, at high concentrations, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)pyrazine-2-carboxamide. One potential direction is the development of more potent and selective inhibitors of Src family kinases, which may have greater efficacy as therapeutic agents for cancer treatment. Another direction is the investigation of the role of Src family kinases in other cellular processes, such as immune cell function and neuronal signaling. Finally, the use of this compound in combination with other therapeutic agents, such as chemotherapy and immunotherapy, may have synergistic effects on cancer treatment.
Synthesis Methods
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)pyrazine-2-carboxamide is synthesized by reacting 2-chloroethylpyrazine-2-carboxamide with 3-aminopyridine and 3-aminopyridazine in the presence of a palladium catalyst. The resulting compound is then purified by column chromatography to obtain pure this compound.
properties
IUPAC Name |
N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O/c25-16(13-11-18-6-7-19-13)21-9-8-20-14-3-4-15(24-23-14)22-12-2-1-5-17-10-12/h1-7,10-11H,8-9H2,(H,20,23)(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCNWVBCNOIHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-methyl 2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2785669.png)

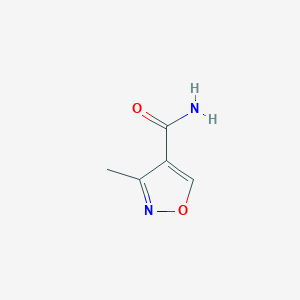
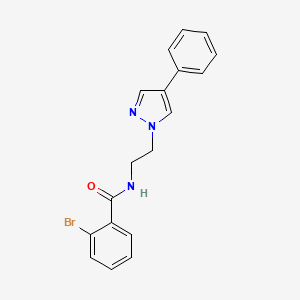

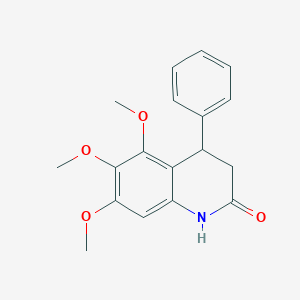

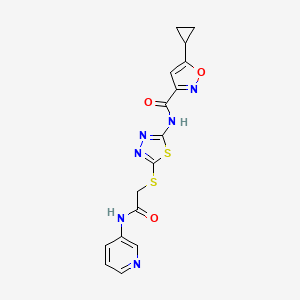
![ethyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(3,5-dimethylphenyl)sulfonyl]acrylate](/img/structure/B2785677.png)
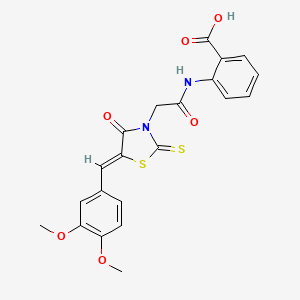
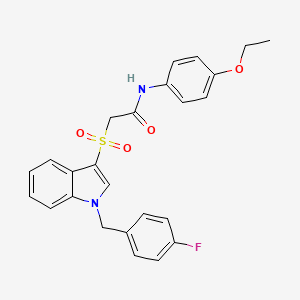
![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2785687.png)
![2-((4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2785688.png)
